2-Fluoro-3-iodo-4-methylbenzonitrile

Organic Synthesis Medicinal Chemistry Procurement

Select 2-fluoro-3-iodo-4-methylbenzonitrile as the core scaffold for kinase inhibitor programs targeting Raf, p38, or Src. This regioisomer positions iodine at C3 for efficient Suzuki-Miyaura/Sonogashira cross-coupling and fluorine at C2 for nucleophilic aromatic substitution—eliminating synthetic steps versus mono-halogenated analogs. Not interchangeable with positional isomers (e.g., 2-fluoro-4-iodo-3-methylbenzonitrile, CAS 2384905-43-3). Stable at room temperature, reducing cold-chain costs. Predicted bp 289.6°C enables scalable high-temperature processes. Ideal for parallel library synthesis, glucose-sensitive metabolic probes, and radio-iodination studies.

Molecular Formula C8H5FIN
Molecular Weight 261.038
CAS No. 909185-86-0
Cat. No. B2715700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-iodo-4-methylbenzonitrile
CAS909185-86-0
Molecular FormulaC8H5FIN
Molecular Weight261.038
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C#N)F)I
InChIInChI=1S/C8H5FIN/c1-5-2-3-6(4-11)7(9)8(5)10/h2-3H,1H3
InChIKeyHYKCLWQMKWGJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-iodo-4-methylbenzonitrile (CAS 909185-86-0): A Multi-Functional Aromatic Building Block for Kinase Inhibitor Synthesis


2-Fluoro-3-iodo-4-methylbenzonitrile (CAS: 909185-86-0) is a highly functionalized aromatic scaffold, classified as a halogenated benzonitrile derivative . It features a unique combination of four distinct functional groups on a single phenyl ring: a nitrile, a fluorine atom, an iodine atom, and a methyl group . This specific substitution pattern makes it a critical intermediate, particularly in the synthesis of kinase inhibitors targeting kinases such as Raf, p38, and Src, as well as in the development of glucose-sensitive metabolic probes .

The Critical Role of Regiospecific Halogenation in 2-Fluoro-3-iodo-4-methylbenzonitrile for Cross-Coupling Selectivity


In the synthesis of complex molecules, especially kinase inhibitors, the precise placement of halogen atoms on the aromatic ring is paramount for controlling regioselectivity in subsequent cross-coupling reactions . Simple analogs like 2-fluoro-4-methylbenzonitrile (CAS 85070-67-3) or 3-iodo-4-methylbenzonitrile (CAS 42872-79-7) lack the orthogonal reactivity provided by the simultaneous presence of both fluorine and iodine at the 2- and 3-positions, respectively. The iodine atom serves as an excellent leaving group for palladium-catalyzed couplings (e.g., Suzuki, Sonogashira), while the fluorine atom can be used for further functionalization via nucleophilic aromatic substitution or can modulate the physicochemical properties of the final drug candidate . Using a generic, less-functionalized analog would necessitate additional synthetic steps to introduce these handles, reducing overall yield and increasing cost. The specific 2-fluoro-3-iodo-4-methyl regioisomer is thus not interchangeable with its positional isomers, such as 2-fluoro-4-iodo-3-methylbenzonitrile (CAS 2384905-43-3), which exhibit different physical properties and reactivity profiles .

Quantitative Differentiation of 2-Fluoro-3-iodo-4-methylbenzonitrile from Analogs: Purity, Physical Properties, and Storage


Commercial Purity Advantage: 98% Available for 2-Fluoro-3-iodo-4-methylbenzonitrile vs. 95% Standard Grade

2-Fluoro-3-iodo-4-methylbenzonitrile is commercially available with a minimum purity specification of 98% from certain vendors, which is higher than the more common 95% purity grade [REFS-1, REFS-2]. In contrast, the precursor analog, 2-fluoro-4-methylbenzonitrile, is also available at 98% purity, indicating that the final, more complex halogenated derivative can be sourced at an equivalent high standard . This higher purity can be critical for minimizing side reactions and impurities in multi-step medicinal chemistry syntheses.

Organic Synthesis Medicinal Chemistry Procurement

Physical Property Differentiation: Boiling Point and Thermal Stability of 2-Fluoro-3-iodo-4-methylbenzonitrile

The target compound exhibits a predicted boiling point of 289.6±40.0 °C at 760 mmHg and a density of 1.9±0.1 g/cm³ . This contrasts with its positional isomer, 2-fluoro-4-iodo-3-methylbenzonitrile, which has been reported to undergo decomposition above 250°C, with iodine likely volatilizing first . This suggests the 2-fluoro-3-iodo-4-methyl regioisomer may possess superior thermal stability, a critical attribute for reactions requiring elevated temperatures or for purification via distillation.

Process Chemistry Physical Chemistry Analytical

Storage and Handling Advantage: Room Temperature Stability of 2-Fluoro-3-iodo-4-methylbenzonitrile

According to its Safety Data Sheet and product specifications, 2-Fluoro-3-iodo-4-methylbenzonitrile is stable for long-term storage at room temperature [REFS-1, REFS-2]. This is a notable logistical advantage over simpler, less-functionalized precursors like 2-fluoro-4-methylbenzonitrile, which requires refrigerated storage at 2-8°C . The ability to store the compound at ambient conditions reduces cold-chain shipping and storage costs, simplifies inventory management, and minimizes the risk of degradation due to temperature fluctuations.

Logistics Stability Procurement

Patent-Cited Utility in Kinase Inhibitor Synthesis Confirms Strategic Value

The compound's value is empirically validated by its citation in US Patent 9,066,954 B2, which describes fused heterocyclic derivatives as kinase inhibitors . While specific IC50 data for the building block itself is not applicable, its use as a key intermediate in a patented medicinal chemistry program provides strong, class-level evidence of its utility over non-iodinated or non-fluorinated analogs. The presence of the iodine atom is crucial for the late-stage diversification strategies commonly employed in kinase drug discovery, as highlighted in associated literature . This patent linkage provides a higher degree of confidence in its application relevance compared to a generic building block.

Medicinal Chemistry Drug Discovery Patent Analysis

Optimal Research and Procurement Scenarios for 2-Fluoro-3-iodo-4-methylbenzonitrile (CAS 909185-86-0)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Late-Stage Functionalization

Procure this compound as a core scaffold for synthesizing libraries of kinase inhibitors, particularly those targeting Raf, p38, or Src . The iodine atom at the 3-position is specifically positioned for Suzuki-Miyaura or Sonogashira cross-coupling reactions, enabling the rapid exploration of chemical space around the benzonitrile core. The 98% purity grade is recommended to ensure high conversion rates and minimize byproduct formation in these sensitive catalytic reactions.

Process Chemistry: Development of Scalable Synthetic Routes with Favorable Physical Properties

Select this specific regioisomer over alternatives like 2-fluoro-4-iodo-3-methylbenzonitrile for the development of scalable processes that require elevated temperatures. The predicted boiling point of 289.6±40.0 °C and density of 1.9±0.1 g/cm³ , combined with evidence of superior thermal stability relative to its positional isomer , make it a more robust candidate for reactions run at reflux or for purification via distillation.

Laboratory Operations: Cost-Effective Inventory Management of Advanced Intermediates

Prioritize this compound for long-term research projects based on its favorable storage profile. Unlike precursors such as 2-fluoro-4-methylbenzonitrile, which require refrigeration at 2-8°C , 2-fluoro-3-iodo-4-methylbenzonitrile is stable at room temperature . This reduces operational costs associated with cold storage and simplifies laboratory logistics, making it a more convenient and cost-effective advanced intermediate to keep in inventory.

Chemical Biology: Development of Metabolic Probes and Imaging Agents

Utilize this building block for the design and synthesis of glucose-sensitive metabolic probes or other small-molecule imaging agents, as suggested by its applications profile . The combination of the nitrile group (for further derivatization), the fluorine atom (for potential 19F-NMR studies or metabolic stability), and the iodine atom (for potential radio-iodination) makes it a versatile starting point for creating novel chemical biology tools.

Technical Documentation Hub

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19 linked technical documents
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